molecular formula C9H5F3N2O2 B3321694 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid CAS No. 1374258-45-3

7-(trifluoromethyl)-1H-indazole-5-carboxylic acid

Cat. No. B3321694
CAS RN: 1374258-45-3
M. Wt: 230.14 g/mol
InChI Key: RDTKFZONKRNVBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(trifluoromethyl)-1H-indazole-5-carboxylic acid, also known as TFMI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. TFMI is a heterocyclic compound that contains both nitrogen and fluorine atoms, making it an attractive candidate for drug design.

Mechanism of Action

The mechanism of action of 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins involved in disease progression. For example, 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid has also been shown to inhibit the activity of certain kinases that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
7-(trifluoromethyl)-1H-indazole-5-carboxylic acid has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid has been found to have antioxidant properties. It has also been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

7-(trifluoromethyl)-1H-indazole-5-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under various conditions, making it a useful compound for long-term storage. However, 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid has some limitations for lab experiments. It is a relatively new compound, and its full range of properties and effects are not yet fully understood. Additionally, it can be expensive to synthesize, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid. One area of research is the development of new synthetic methods for 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid that are more efficient and cost-effective. Another area of research is the identification of new targets for 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid, which could expand its potential applications in drug discovery. Additionally, further studies are needed to fully understand the mechanism of action of 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid and its effects on various diseases. Finally, the potential toxicity of 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid needs to be assessed to ensure its safety for use in humans.
Conclusion
In conclusion, 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid is a promising compound with potential applications in drug discovery. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and effects of 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid, but it has the potential to be a valuable tool in the fight against cancer, inflammation, and other diseases.

Scientific Research Applications

7-(trifluoromethyl)-1H-indazole-5-carboxylic acid has been studied extensively in the field of drug discovery due to its potential therapeutic applications. It has been shown to exhibit activity against various diseases, including cancer and inflammation. 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

7-(trifluoromethyl)-1H-indazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)6-2-4(8(15)16)1-5-3-13-14-7(5)6/h1-3H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTKFZONKRNVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601233581
Record name 7-(Trifluoromethyl)-1H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1374258-45-3
Record name 7-(Trifluoromethyl)-1H-indazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374258-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Trifluoromethyl)-1H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate (62 mg, 0.25 mmol) in methanol (2 mL) and tetrahydrofuran (2 mL) was added 1 N aqueous lithium hydroxide (0.76 mL, 0.76 mmol). The reaction was heated to 60° C. for 17 hours. The reaction was concentrated and the residue was diluted with water and acidified to pH=3 with 1 N aqueous hydrochloric acid. The solution was extracted with dichloromethane (3×). The combined organics were washed with brine, dried over magnesium sulfate, filtered, and concentrated to give the title compound (17 mg, 29%) as an off-white powder. +ESI (M+H) 231.1.
Quantity
62 mg
Type
reactant
Reaction Step One
Quantity
0.76 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
29%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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